molecular formula C19H16FN5OS B14135146 2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one CAS No. 727419-72-9

2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one

Cat. No.: B14135146
CAS No.: 727419-72-9
M. Wt: 381.4 g/mol
InChI Key: XRGHFNQZXUYDDB-UHFFFAOYSA-N
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Description

2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phthalazinone core, a triazole ring, and a fluorophenyl group. It has garnered significant attention due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroacetophenone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the triazole ring. The final step involves the condensation of the triazole intermediate with phthalazinone under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters. Additionally, the use of less toxic reagents and solvents is often prioritized to ensure environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one involves its interaction with specific molecular targets. For instance, as a potential PARP inhibitor, it binds to the enzyme poly ADP ribose polymerase, inhibiting its activity and thereby interfering with DNA repair processes in cancer cells. This leads to the accumulation of DNA damage and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

    Olaparib: Another PARP inhibitor with a similar phthalazinone core.

    Rucaparib: Shares structural similarities and also acts as a PARP inhibitor.

    Niraparib: Another compound in the same class with comparable therapeutic applications.

Uniqueness

2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one stands out due to its unique combination of a triazole ring and a fluorophenyl group, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds .

Properties

CAS No.

727419-72-9

Molecular Formula

C19H16FN5OS

Molecular Weight

381.4 g/mol

IUPAC Name

2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one

InChI

InChI=1S/C19H16FN5OS/c1-12(13-6-8-15(20)9-7-13)25-17(22-23-19(25)27)11-24-18(26)16-5-3-2-4-14(16)10-21-24/h2-10,12H,11H2,1H3,(H,23,27)

InChI Key

XRGHFNQZXUYDDB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2C(=NNC2=S)CN3C(=O)C4=CC=CC=C4C=N3

solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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